N-(4-methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide
Description
N-(4-methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide is a synthetic small molecule characterized by a benzenecarboxamide core substituted with a 4-methoxyphenyl group and a 3,4,4-trifluoro-3-butenylsulfanyl moiety. The sulfanyl (-S-) linker may facilitate hydrogen bonding or π-interactions, though its impact depends on the electronic environment of adjacent groups.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2S/c1-24-13-8-6-12(7-9-13)22-18(23)14-4-2-3-5-16(14)25-11-10-15(19)17(20)21/h2-9H,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAPGNAQIPWYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCCC(=C(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a complex structure that includes a methoxyphenyl group and a trifluorobutenyl sulfanyl moiety, which may contribute to its unique biological properties.
- Molecular Formula : C16H14F3N5OS
- Molecular Weight : 381.38 g/mol
- CAS Number : 672951-82-5
Biological Activity Overview
The compound belongs to a class of mercapto-substituted 1,2,4-triazoles, which have been shown to exhibit various biological activities including antiviral, anticancer, and antimicrobial effects. The presence of a sulfanyl group is particularly significant as it enhances the biological activity of the triazole framework.
Key Biological Activities
- Antiviral Activity : Research indicates that compounds with similar structures have shown effectiveness against various viral strains by inhibiting viral replication mechanisms.
- Anticancer Properties : The compound's structural features suggest potential cytotoxic effects against cancer cell lines. Studies have demonstrated that related triazole derivatives exhibit significant inhibition of tumor growth in vitro.
- Antimicrobial Effects : Compounds in this class have been reported to possess antibacterial and antifungal properties, making them candidates for further development as therapeutic agents.
Case Studies
- Antiviral Efficacy : A study on mercapto-substituted 1,2,4-triazoles found that certain derivatives exhibited EC50 values indicating strong antiviral activity against resistant strains of HIV. This suggests that this compound may similarly possess antiviral properties effective against resistant viral mutants .
- Cytotoxic Activity : In cytotoxicity assays against human cancer cell lines (e.g., MCF-7), related compounds showed significant inhibition rates compared to standard chemotherapeutics. This highlights the potential of this compound as an anticancer agent .
- Antimicrobial Screening : Various studies have screened similar compounds against bacterial strains and fungi, demonstrating notable antimicrobial activity which warrants further investigation into their mechanisms of action .
Data Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Conformation and Packing
Key Compounds for Comparison :
- Compound I: N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Compound II: N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Nicotinamide Analog: N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide
| Feature | User’s Compound (Benzenecarboxamide) | Compound I/II (Acetamide) | Nicotinamide Analog |
|---|---|---|---|
| Core Structure | Benzenecarboxamide | Acetamide | Nicotinamide (B3 derivative) |
| Aromatic Substituent | 4-methoxyphenyl (electron-donating) | 4-/3-chlorophenyl (electron-withdrawing) | 4-phenoxyphenyl (mixed electronic effects) |
| Sulfanyl Group | Trifluoro-butenyl chain | Diaminopyrimidine | Trifluoro-butenyl chain |
| Hydrogen Bonding | Likely weaker (no diaminopyrimidine) | Strong N–H⋯N/O bonds | Dependent on nicotinamide core |
Key Observations :
- Electronic Effects: The methoxy group in the user’s compound contrasts with the chloro substituents in Compounds I/II, which may reduce hydrogen-bond donor capacity but improve solubility.
- Sulfanyl Linker: The trifluoro-butenyl group in the user’s compound and the nicotinamide analog introduces steric hindrance and fluorophilic interactions, unlike the diaminopyrimidine in Compounds I/II, which enables robust N–H⋯N hydrogen bonding .
- Crystal Packing : Compounds I/II form layered or 3D structures via N–H⋯N/O bonds, while the user’s compound’s packing may rely on weaker C–H⋯F or π-stacking due to the trifluoro-butenyl group .
Hydrogen Bonding and Crystal Motifs
Compound I/II :
User’s Compound (Inferred) :
- Likely lacks diaminopyrimidine’s N–H donors, reducing hydrogen-bond diversity.
- Potential C–H⋯O/F interactions from the methoxy and trifluoro groups.
Data Tables
Table 1: Structural Comparison of Sulfanyl-Containing Compounds
| Compound | Core Structure | Aromatic Substituent | Sulfanyl Group | Hydrogen Bonding Motifs |
|---|---|---|---|---|
| User’s Compound | Benzenecarboxamide | 4-methoxyphenyl | Trifluoro-butenyl | Likely C–H⋯O/F |
| Compound I/II | Acetamide | Chlorophenyl | Diaminopyrimidine | N–H⋯N/O, R₂²(8) dimers |
| Nicotinamide Analog | Nicotinamide | 4-phenoxyphenyl | Trifluoro-butenyl | Pyridine N participation |
Table 2: Hypothetical Physicochemical Properties
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodological Answer : A typical synthesis involves nucleophilic substitution reactions, similar to methods used for structurally related sulfanyl-acetamides. For example, sulfanyl groups can be introduced by reacting thiol-containing intermediates (e.g., 3,4,4-trifluoro-3-butenyl thiol) with activated electrophilic precursors (e.g., 2-chlorobenzoic acid derivatives) in polar aprotic solvents like DMF or ethanol under reflux . Purification often employs recrystallization from mixed solvents (e.g., methanol/ethyl acetate) to achieve high yields (>90%). Critical parameters include pH control (using bases like KOH) and reaction time optimization to minimize side products.
Q. How can hydrogen bonding patterns in the crystal structure be systematically analyzed?
- Methodological Answer : Hydrogen bonding networks are identified using crystallographic software (e.g., SHELXL or PLATON). Intramolecular interactions (e.g., N–H⋯N/S) and intermolecular motifs (e.g., R₂²(8) dimers) are mapped via hydrogen bond distance/angle criteria (e.g., N–H⋯O distances ~2.8–3.0 Å, angles >120°). For example, in analogous compounds, bifurcated hydrogen bonds form corrugated layers, which are visualized using ORTEP-III .
Q. What crystallographic techniques are essential for resolving the molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART APEXII diffractometer (MoKα radiation, λ = 0.71073 Å) is standard. Data reduction via SAINT and structure solution using SHELXS97 are followed by refinement in SHELXL2016. Hydrogen atoms are placed geometrically (C–H = 0.93–0.97 Å) and refined using a riding model with Uiso = 1.2Ueq(parent) .
Advanced Research Questions
Q. How can discrepancies in bond lengths/angles during refinement be addressed?
- Methodological Answer : Discrepancies between observed and calculated bond parameters may arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DELU, SIMU) to model anisotropic displacement. Validate against density maps (e.g., residual peaks < 0.5 eÅ⁻³) and cross-check with quantum mechanical calculations (e.g., DFT) for geometric consistency .
Q. What strategies resolve ambiguities in hydrogen atom positioning for sulfanyl or methoxy groups?
- Methodological Answer : For flexible groups like the 3,4,4-trifluoro-3-butenylsulfanyl moiety, use difference Fourier maps to locate H atoms. If unresolved, apply distance restraints (DFIX) based on similar structures. For methoxy groups, refine torsion angles (e.g., C–O–C–C) with tight constraints to maintain planarity .
Q. How can twinning or low-resolution data be managed during structure refinement?
- Methodological Answer : For twinned crystals, employ SHELXL’s twin refinement (TWIN/BASF commands) with a twin law identified from intensity statistics. For low-resolution data (e.g., >0.8 Å), increase redundancy (>4 measurements per reflection) and apply multi-scan absorption corrections (SADABS) .
Q. How are intermolecular interactions beyond hydrogen bonding (e.g., π-π stacking) quantified?
- Methodological Answer : Use Mercury or CrystalExplorer to calculate centroid-to-centroid distances (3.5–4.0 Å for π-π interactions) and dihedral angles (<30°). For example, in related benzenecarboxamides, offset π-stacking between aromatic rings contributes to lattice stability .
Data Analysis and Validation
Q. What metrics validate the reliability of the solved crystal structure?
- Methodological Answer : Key metrics include:
Q. How can computational methods complement experimental crystallographic data?
- Methodological Answer : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) predict bond lengths/angles for comparison with SCXRD data. Molecular electrostatic potential (MEP) maps identify reactive sites, aiding in understanding supramolecular interactions .
Synthesis Optimization
Q. How are side products minimized during sulfanyl group incorporation?
- Methodological Answer :
Use excess thiol reagent (1.5–2.0 eq.) and inert atmospheres (N₂/Ar) to prevent oxidation. Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
